

Benzyl-PEG9-alcohol CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl-PEG9-alcohol**

Cat. No.: **B1445352**

[Get Quote](#)

An In-depth Technical Guide to **Benzyl-PEG9-alcohol**

For Researchers, Scientists, and Drug Development Professionals

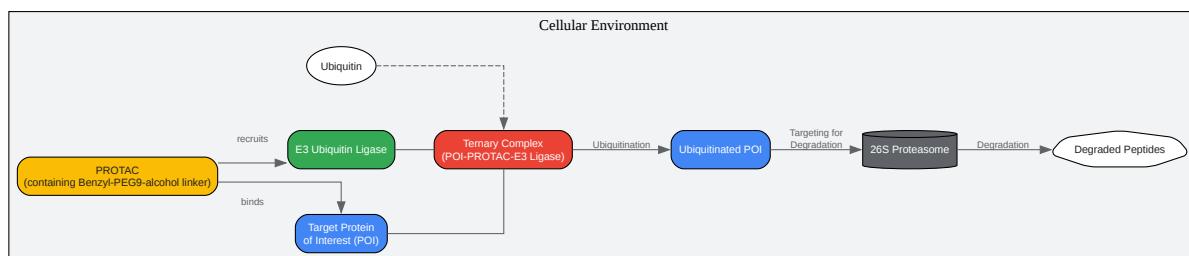
Introduction

Benzyl-PEG9-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery. Its chemical structure features a nine-unit PEG chain, which imparts hydrophilicity and biocompatibility, flanked by a terminal benzyl ether and a primary alcohol. The benzyl group acts as a stable protecting group, while the hydroxyl group offers a reactive site for chemical modification. This heterobifunctional nature makes **Benzyl-PEG9-alcohol** a valuable linker in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins and nanoparticles.

The CAS number for **Benzyl-PEG9-alcohol** is 868594-48-3.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is important to note that another CAS number, 477775-73-8, has been associated with a similar compound, though with a different molecular formula and weight. Researchers should verify the specific product information from their supplier.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Benzyl-PEG9-alcohol** is essential for its effective application in research and development.


Property	Value
CAS Number	868594-48-3 [1] [2] [3] [4]
Chemical Formula	C25H44O10 [1] [2]
Molecular Weight	504.62 g/mol [2]
IUPAC Name	1-phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol [1] [2]
Appearance	Typically a viscous oil or solid
Purity	>95% (often >98%)
Solubility	Soluble in many organic solvents (e.g., DCM, DMF, DMSO) and has moderate water solubility.
Storage Condition	Recommended storage at -20°C for long-term stability. [5]

Applications in Drug Development

The unique properties of the PEG linker in **Benzyl-PEG9-alcohol** make it highly suitable for enhancing the therapeutic potential of various molecules. The covalent attachment of PEG chains, or PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents by increasing their hydrodynamic size, which in turn can lead to an extended circulating half-life, improved stability, and reduced immunogenicity.[\[1\]](#)[\[2\]](#)

PROTAC Linker

Benzyl-PEG9-alcohol is widely utilized as a linker in the synthesis of PROTACs.[\[3\]](#)[\[4\]](#) PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[\[4\]](#)[\[6\]](#) The nine-unit PEG chain of **Benzyl-PEG9-alcohol** provides an optimal balance of hydrophilicity and spatial orientation for many target proteins.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action for a PROTAC utilizing a **Benzyl-PEG9-alcohol** linker.

Bioconjugation and PEGylation

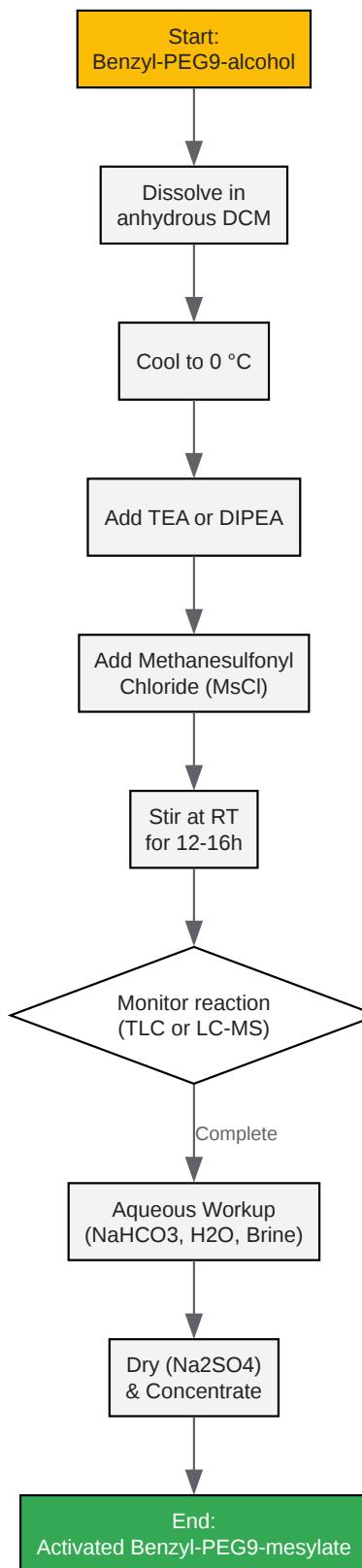
The terminal hydroxyl group of **Benzyl-PEG9-alcohol** can be chemically activated to facilitate its conjugation to proteins, peptides, or nanoparticles. This process, known as PEGylation, can enhance the therapeutic properties of the conjugated molecule. For instance, PEGylation can shield the molecule from enzymatic degradation and reduce its clearance by the kidneys, thereby prolonging its circulation time in the body. Furthermore, the hydrophilic PEG chain can improve the solubility of hydrophobic drugs and reduce their immunogenicity.[1][2]

Experimental Protocols

The following are generalized protocols for the activation of **Benzyl-PEG9-alcohol** and its subsequent conjugation to a target molecule. These protocols may require optimization based on the specific application.

Activation of Benzyl-PEG9-alcohol (Conversion to a Mesylate)

This protocol describes the conversion of the terminal hydroxyl group to a mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions.


Materials:

- **Benzyl-PEG9-alcohol**
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Methanesulfonyl chloride (MsCl)
- Anhydrous sodium sulfate
- Standard organic synthesis glassware
- Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

- Dissolve **Benzyl-PEG9-alcohol** (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add TEA or DIPEA (1.5 eq) to the reaction mixture.
- Slowly add MsCl (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG9-mesylate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the activation of **Benzyl-PEG9-alcohol**.

Conjugation to a Target Molecule

This protocol outlines the conjugation of the activated Benzyl-PEG9-linker to a target molecule containing a nucleophilic group (e.g., an amine or thiol).

Materials:

- Activated Benzyl-PEG9-linker (e.g., mesylate)
- Target molecule with a nucleophilic group
- Anhydrous solvent (e.g., DMF or DMSO)
- Base (if necessary, e.g., DIPEA)
- Purification system (e.g., HPLC or column chromatography)

Procedure:

- Dissolve the target molecule in the anhydrous solvent.
- If the nucleophile is an amine, add a non-nucleophilic base such as DIPEA (2-3 eq).
- Add the activated Benzyl-PEG9-linker (1.0 - 1.5 eq) to the solution.
- Stir the reaction mixture at room temperature or elevated temperature as needed.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the conjugate using an appropriate chromatographic method.

Conclusion

Benzyl-PEG9-alcohol is a valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure and dual functionality allow for the

creation of sophisticated bioconjugates with improved therapeutic properties. The protocols and information provided in this guide serve as a foundation for the successful application of **Benzyl-PEG9-alcohol** in the synthesis of PROTACs, PEGylated proteins, and other advanced drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com/benzyl-peg9-alcohol) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com/benzyl-peg9-alcohol) [benchchem.com]
- 3. [Benzyl-PEG9-alcohol | PROTAC Linker | MCE](https://www.medchemexpress.cn/Benzyl-PEG9-alcohol-PROTAC-Linker-MCE.html) [medchemexpress.cn]
- 4. [benchchem.com](https://www.benchchem.com/benzyl-peg9-alcohol) [benchchem.com]
- 5. [medkoo.com](https://www.medkoo.com/Benzyl-PEG9-alcohol.html) [medkoo.com]
- 6. [benchchem.com](https://www.benchchem.com/benzyl-peg9-alcohol) [benchchem.com]
- To cite this document: BenchChem. [Benzyl-PEG9-alcohol CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1445352#benzyl-peg9-alcohol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com